2-Ethylphenol-d10

Overview

Description

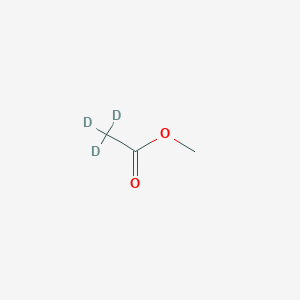

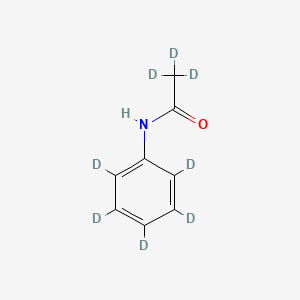

2-Ethylphenol-d10 is a deuterated form of 2-Ethylphenol . It is a colorless to yellowish liquid with a pleasant odor . It is commonly used as a flavoring agent in food products such as alcoholic beverages, bakery goods, and candy . It is also used in the fragrance industry for its sweet, floral scent . Additionally, it has applications in the production of pharmaceuticals, plastics, and other commercial products .

Synthesis Analysis

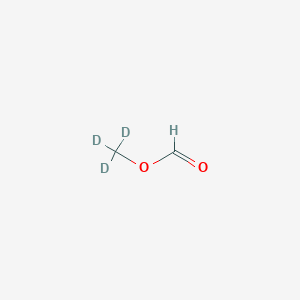

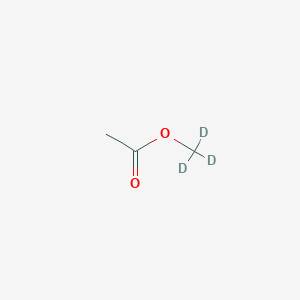

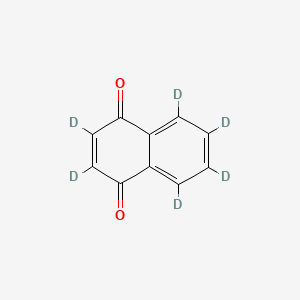

Chemically, this compound is an isotopically labeled compound, meaning that it contains ten deuterium atoms instead of the regular hydrogen atoms found in 2-Ethylphenol . This makes it useful in a variety of research applications, including in analytical chemistry and mass spectrometry . It is also commonly used as an internal standard in chemical analysis to help quantify the amount of 2-Ethylphenol present in a sample .Molecular Structure Analysis

This compound has a molecular formula of C8D10O and a molar mass of 120.22 g/mol . The structure of this compound includes an aromatic ring (phenol group) with an ethyl side chain .Physical And Chemical Properties Analysis

This compound has a boiling point of 215°C and a melting point of -25°C . It is soluble in water, ethanol, and other organic solvents . Its exact mass is 132.135932398 g/mol .Scientific Research Applications

Hydrodeoxygenation and Catalysis

- Hydrodeoxygenation of 2-ethylphenol: A study by Romero et al. (2010) examined the hydrodeoxygenation of 2-ethylphenol over different catalysts. They explored various pathways for transforming 2-ethylphenol, providing insights into the reaction mechanisms and the impact of catalysts like nickel and cobalt.

- Effect on Transformation of Bio-Crude: Bouvier et al. (2011) researched the transformation of 2-ethylphenol as a model compound in bio-crude, focusing on the effect of different catalysts and the deoxygenation pathways involved in the process (Bouvier et al., 2011).

Environmental Impact and Degradation

- Degradation of Nonylphenol Ethoxylate: A study by Barrera et al. (2021) investigated the degradation of Nonylphenol ethoxylate in aqueous solutions, using a combined treatment of electrooxidation and gamma irradiation.

Analytical Chemistry and Spectroscopy

- Gas Chromatography-Mass Spectrometry Analysis: Olmo et al. (1997) developed a method using Gas Chromatography-Mass Spectrometry for determining bisphenol A in water samples, using Anthracene-d10 as an internal standard (Olmo et al., 1997).

Biological and Pharmaceutical Research

- Synthesis of 4-Ethylphenol in E. coli: Zhang et al. (2020) constructed a biosynthetic pathway in Escherichia coli for the production of 4-ethylphenol, highlighting its potential industrial applications (Zhang et al., 2020).

Food and Beverage Industry

- Influence on Wine Aroma: Dias et al. (2003) studied the conversion of p-coumaric acid into 4-ethylphenol in Dekkera bruxellensis, exploring its impact on wine aroma (Dias et al., 2003).

Materials Science

- Coordination Polymers and Complexes: Lan et al. (2012) and Wang et al. (2017) focused on the construction of coordination polymers and complexes involving d10 metals, highlighting the structural and photophysical properties of these materials (Lan et al., 2012), (Wang et al., 2017).

Future Directions

2-Ethylphenol-d10, due to its deuterated nature, has potential for a variety of research applications, particularly in analytical chemistry and mass spectrometry . Its use as an internal standard in chemical analysis indicates its potential for continued use in comparative studies of chemical reactions or processes .

properties

IUPAC Name |

1,2,3,4-tetradeuterio-5-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQGCWUGDFDQMF-SQSZMTOTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

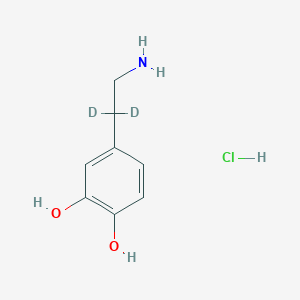

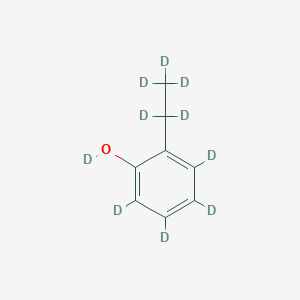

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])O[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.